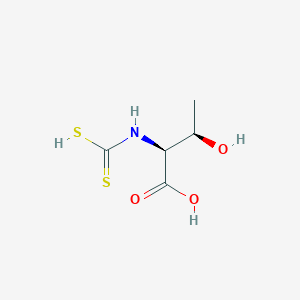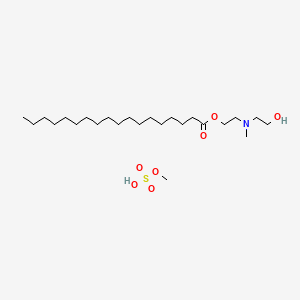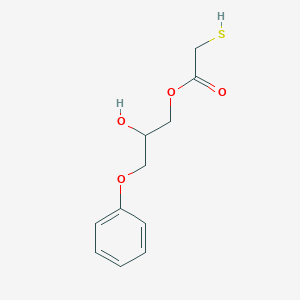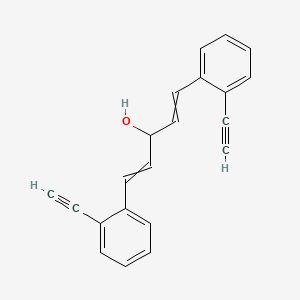
1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol is a synthetic organic compound characterized by its unique structure, which includes ethynyl groups attached to phenyl rings and a penta-1,4-dien-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzaldehyde, which undergoes a series of reactions.
Formation of Intermediate: The 2-iodobenzaldehyde is treated with acetone and ethynyltrimethylsilane to yield 1,5-bis(2-trimethylsilylethynylphenyl)penta-1,4-dien-3-one.
Reduction and Hydrolysis: The intermediate is then reduced using tributyltin hydride, followed by hydrolysis to obtain the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and tributyltin hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-ethynylphenyl)penta-1,4-dien-3-ol involves its interaction with molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating endoplasmic reticulum stress and the caspase cascade . This mechanism is similar to that of other compounds with ethynyl and phenyl groups, which can disrupt cellular processes and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: This compound has similar structural features but with methoxy groups instead of ethynyl groups.
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Another similar compound with methoxy groups on the phenyl rings.
Uniqueness
The ethynyl groups can participate in various reactions, making the compound versatile for synthetic and research purposes .
Properties
CAS No. |
64432-81-1 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,5-bis(2-ethynylphenyl)penta-1,4-dien-3-ol |
InChI |
InChI=1S/C21H16O/c1-3-17-9-5-7-11-19(17)13-15-21(22)16-14-20-12-8-6-10-18(20)4-2/h1-2,5-16,21-22H |
InChI Key |
WOFJDGWLCLUWKW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C=CC(C=CC2=CC=CC=C2C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


mercury](/img/structure/B14503232.png)
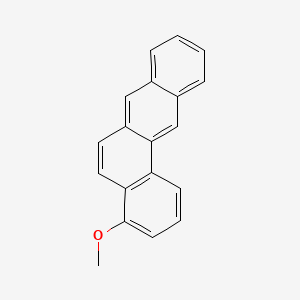
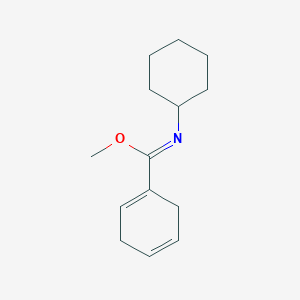
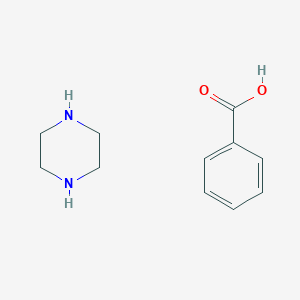
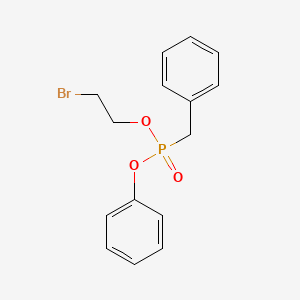
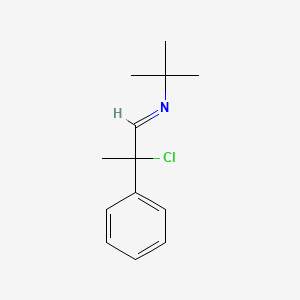
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

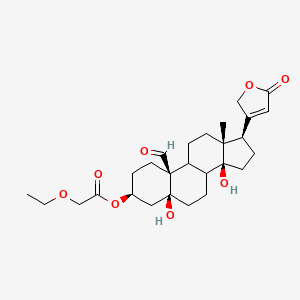
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
